4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
Overview
Description
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is a quaternary ammonium salt. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a benzene ring, and a trifluoromethanesulfonate anion. It is often used in organic synthesis and various industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
In the context of sm cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate typically involves the quaternization of 4-(Ethoxycarbonyl)benzenamine with methylating agents such as methyl iodide or dimethyl sulfate, followed by anion exchange with trifluoromethanesulfonic acid. The reaction conditions generally include:
Solvent: Common solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, the ethoxycarbonyl group can be subject to oxidation or reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azide or cyanide derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium trifluoromethanesulfonate
- Tetraethylammonium trifluoromethanesulfonate
- 4-(Methoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
Uniqueness
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is unique due to the presence of the ethoxycarbonyl group, which imparts specific reactivity and solubility characteristics. Compared to similar compounds, it offers distinct advantages in terms of its ability to act as a phase-transfer catalyst and its stability under various reaction conditions.
This compound’s versatility and stability make it a valuable tool in both research and industrial applications, distinguishing it from other quaternary ammonium salts.
Properties
IUPAC Name |
(4-ethoxycarbonylphenyl)-trimethylazanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.CHF3O3S/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4;2-1(3,4)8(5,6)7/h6-9H,5H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXPMQGBKYWNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558477 | |
Record name | 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124915-06-6 | |
Record name | 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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